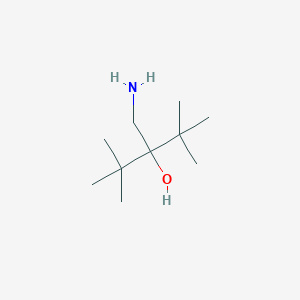

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol

Description

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol is a sterically hindered tertiary alcohol with an aminomethyl substituent. The compound features a rigid 2,2,4,4-tetramethylpentane backbone, which confers high steric hindrance and influences its chemical reactivity. The aminomethyl group (-CH2NH2) introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from analogs with non-polar or aromatic substituents.

Properties

IUPAC Name |

3-(aminomethyl)-2,2,4,4-tetramethylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-8(2,3)10(12,7-11)9(4,5)6/h12H,7,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIAWRJNWUVABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,4-tetramethylpentan-3-one with formaldehyde and ammonia under basic conditions to form the desired aminomethyl derivative. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also act as a ligand for certain enzymes, modulating their catalytic activity.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Aminomethyl vs. Tert-Butyl: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., alkylation, acylation) and hydrogen bonding, unlike the inert tert-butyl group in 3-(tert-butyl)-2,2,4,4-TMP-3-ol . This makes the aminomethyl derivative more suitable for pharmaceutical applications, such as drug conjugation.

- Aminomethyl vs. Furyl/Pyridinyl: The furyl and pyridinyl analogs (e.g., 1 Cc, 11hq) exhibit aromaticity, enabling π-π stacking and metal coordination. For example, 11hq’s chloropyridinyl group may act as a ligand in catalysis . In contrast, the aminomethyl group’s lone pair on nitrogen is more reactive in acid-base reactions.

- Comparison with Ketone Precursor: The ketone 2,2,4,4-tetramethylpentan-3-one serves as a precursor in organometallic synthesis (e.g., Grignard reactions). Its reduction or amination could yield the aminomethyl alcohol, highlighting the ketone’s role in derivatization .

Biological Activity

3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol, also referred to as 1-amino-2,2,4,4-tetramethylpentan-3-ol, is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound possesses a branched structure characterized by a central pentane skeleton with multiple methyl groups and an alcohol group (-OH) at the 3 position. This configuration contributes to its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor by binding to active sites of various enzymes. This interaction could modulate their activity and influence metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, affecting signal transduction pathways and cellular responses.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's amine and alcohol functional groups facilitate interactions with biological macromolecules.

Table 1: Comparison of Structural Characteristics

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Branched structure with amine and alcohol groups | Potential dual functionality as both amine and alcohol |

| 2,2,6,6-Tetramethylpiperidine hydrochloride | Six-membered ring structure with four methyl groups | Stable cyclic structure; used in pharmaceuticals |

| 1,1,3,3-Tetramethylguanidine hydrochloride | Guanidine structure with four methyl groups | Strong basicity; used in chemical synthesis |

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry investigated the enzyme inhibition properties of various amino alcohols. It was found that compounds similar to this compound displayed significant inhibitory effects on specific enzymes involved in metabolic pathways .

- Receptor Binding Studies : Research conducted by Groysman et al. explored the interaction of amino alcohols with neurotransmitter receptors. The findings indicated that this compound could modulate receptor activity in neuronal cells .

Future Directions

Ongoing research is necessary to fully elucidate the biological mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To confirm the biological activity observed in vitro.

- Structural Modifications : Investigating how changes in structure affect biological activity.

- Therapeutic Applications : Exploring potential uses in drug development based on its enzyme inhibitory properties.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol, and how can reaction conditions be optimized to minimize steric hindrance effects?

The synthesis of this compound often involves Grignard reagent additions to ketones or modifications of pre-existing sterically hindered frameworks. For example, analogous structures like 3-(2-Furyl)-2,2,4,4-tetramethylpentan-3-ol are synthesized via nucleophilic additions to ketones under controlled conditions to manage steric bulk . Optimization includes using low temperatures (e.g., –78°C) to reduce side reactions and selecting solvents (e.g., THF) that stabilize reactive intermediates. Steric hindrance from the 2,2,4,4-tetramethyl groups necessitates slow reagent addition to avoid overcrowding at the reaction center .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

1H NMR : The tert-butyl groups (2,2,4,4-tetramethyl) appear as singlets near δ 1.07 ppm, while the aminomethyl (–CH2NH2) group shows splitting due to coupling with adjacent protons or hydrogen bonding . MS : Molecular ion peaks (e.g., m/z 210 for analogous structures) and fragmentation patterns (e.g., loss of (CH3)3C groups) confirm the backbone . IR : Stretching frequencies for –NH2 (~3300 cm⁻¹) and –OH (if present, ~3600 cm⁻¹) help identify functional groups. Hydrogen bonding in hydroxy-containing analogs can broaden or shift these peaks .

Q. How does the compound’s reactivity differ under standard nucleophilic or electrophilic conditions due to its steric environment?

The bulky 2,2,4,4-tetramethyl groups significantly hinder nucleophilic attacks at the tertiary alcohol or aminomethyl sites. For example, reactions with electrophiles (e.g., acyl chlorides) may require prolonged heating or catalysts (e.g., DMAP) to overcome steric barriers. Conversely, the aminomethyl group can participate in condensation reactions (e.g., with aldehydes) under mild acidic conditions, leveraging its nucleophilicity .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is preferred due to the compound’s moderate polarity. Recrystallization from non-polar solvents (e.g., pentane) can further purify the product, exploiting its low solubility at reduced temperatures. Monitoring by TLC with ninhydrin staining aids in detecting the aminomethyl group .

Q. What are common impurities encountered during synthesis, and how are they identified and removed?

Side products may include partially alkylated intermediates or oxidation byproducts (e.g., ketones from alcohol dehydrogenation). LC-MS or GC-MS helps identify these impurities. For example, oxidation products of analogous structures show distinct carbonyl peaks in IR (~1700 cm⁻¹). Purification via preparative HPLC or repeated crystallization ensures removal of these contaminants .

Advanced Research Questions

Q. How do steric effects influence the compound’s participation in cross-coupling or hydrogenation reactions?

The steric bulk limits accessibility to catalytic sites in transition-metal-catalyzed reactions (e.g., Suzuki coupling). Studies on similar hindered alcohols show that ligand-modified palladium nanoparticles improve selectivity by accommodating bulky substrates . Hydrogenation of acetylenic precursors to this compound may require Lindlar catalysts to prevent over-reduction, though steric hindrance can slow kinetics .

Q. What role does hydrogen bonding play in stabilizing reaction intermediates or transition states involving this compound?

Hydrogen bonding between the aminomethyl group and solvents (e.g., propan-2-ol) or reactants can stabilize carbocation intermediates during acid-catalyzed reactions. CIDNP studies on analogous tert-butyl alcohols reveal that hydrogen bonding significantly affects radical pair dynamics and disproportionation ratios, altering reaction pathways .

Q. How can contradictions in spectral or mechanistic data for this compound be resolved?

Discrepancies in NMR or MS data often arise from dynamic effects (e.g., rotamer interconversion) or solvent-dependent hydrogen bonding. Variable-temperature NMR experiments can clarify peak splitting, while deuterated solvent comparisons isolate hydrogen bonding effects . Computational modeling (DFT) of transition states may reconcile mechanistic inconsistencies .

Q. What catalytic applications exist for titanium or palladium complexes of this compound in asymmetric synthesis?

Titanium complexes of structurally related tert-pentanol derivatives demonstrate utility in asymmetric epoxidation or Diels-Alder reactions. The bulky ligand environment enhances enantioselectivity by restricting substrate orientation . Palladium complexes could similarly facilitate asymmetric C–N bond formations, though steric tuning is critical .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems or biological targets?

Molecular dynamics simulations and docking studies leverage the compound’s rigid structure to predict host-guest interactions or enzyme inhibition. For example, the tert-butyl groups may occupy hydrophobic pockets in proteins, while the aminomethyl group participates in hydrogen bonding. QSAR models trained on analogous alcohols can optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.